2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine - 1354957-77-9

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine

Catalog Number: EVT-1730864
CAS Number: 1354957-77-9
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

NTRC-844 (2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid)

  • Compound Description: NTRC-844 is a selective antagonist for the rat Neurotensin receptor type 2 (NTS2). [] It demonstrates analgesic activity in animal pain models. [] Notably, its in vivo activity profile does not align with its in vitro designation as an agonist, partial agonist, etc. in the NTS2 FLIPR assay, suggesting alternative signaling pathways may be involved in its analgesic effects. []

NTRC-739 (1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid)

  • Compound Description: NTRC-739 is a selective, nonpeptide antagonist of the neurotensin receptor type 2 (NTS2). [] Research shows that compounds targeting neurotensin receptors, particularly NTS2, have analgesic properties across various pain models (thermal, mechanical, chemical). [] The development of NTRC-739 stemmed from efforts to identify novel nonpeptide compounds with selectivity for NTS2. []

SR48692 Analogs

  • Compound Description: SR48692 analogs were used as a starting point in the development of selective neurotensin receptor type 2 (NTS2) compounds. [] While not explicitly detailed, modifications to the SR48692 scaffold led to the identification of NTRC-739, highlighting the exploration of structural analogs for enhanced selectivity towards NTS2. []

RO3201195 (S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone)

  • Compound Description: RO3201195 acts as a highly selective inhibitor of p38 MAP kinase. [] This compound demonstrates good drug-like properties, including high oral bioavailability. [] Its selectivity for p38 is attributed to a unique hydrogen bond interaction between its exocyclic amine group and the threonine 106 residue within the ATP binding pocket of p38α. []
  • Compound Description: This compound is a highly potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. [] It displays over 500-fold selectivity for MR over the progesterone receptor (PR) and other nuclear hormone receptors. [] Its development aimed to improve upon the selectivity profile and biopharmaceutical properties of the earlier clinical candidate PF-03882845. []

JNJ-17156516 (3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate)

  • Compound Description: JNJ-17156516 is a highly potent and selective cholecystokinin 1 (CCK1) receptor antagonist. [] It demonstrates high affinity for the CCK1 receptor in various species (human, rat, canine) and displays significant selectivity over the CCK2 receptor. [] JNJ-17156516 has good pharmacokinetic properties in rats, including high oral bioavailability. []
  • Compound Description: LQFM039 is a newly synthesized pyrazole derivative that exhibits anti-inflammatory, antinociceptive, and vasorelaxant effects. [] It achieves these effects by modulating the NO/cGMP pathway and calcium channels. []

CORT125134 ((R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently in phase 2 clinical trials for Cushing's syndrome. [] Its development aimed to address the limitations of nonselective GR antagonists like mifepristone, which can cause unwanted side effects due to their lack of selectivity. []

GDC-0994 ((S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one)

  • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2), a key signaling pathway in cancer development. [] This compound is currently in early clinical development. [] GDC-0994 demonstrates promising potential for enhanced efficacy and reduced resistance compared to targeting upstream nodes in the ERK signaling cascade. []

AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine)

  • Compound Description: AZD1480 is a novel inhibitor of the Jak/Stat pathway, specifically targeting Jak2. [] This compound shows potent inhibition of Jak2 V617F mutant cell lines, demonstrating efficacy in preclinical models and favorable pharmacokinetic properties. [] AZD1480 is currently in Phase I clinical trials for myeloproliferative neoplasms. []

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a positron emission tomography (PET) ligand designed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. [] It displays high potency and selectivity for mGlu2, along with favorable lipophilicity, making it suitable for PET imaging. []

N-(1H-Pyrazol-3-yl)pyridin-2-amine derivatives

  • Compound Description: This group of compounds represents a novel class of potent and selective inhibitors of dual leucine zipper kinase (DLK, MAP3K12). [] They exhibit favorable drug-like properties and good blood-brain barrier permeability. [] These inhibitors show promise for treating various neurological conditions, including acute neuronal injury and chronic neurodegenerative diseases. []

Properties

CAS Number

1354957-77-9

Product Name

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C11H12FN3/c12-9-1-3-11(4-2-9)15-8-6-10(14-15)5-7-13/h1-4,6,8H,5,7,13H2

InChI Key

XTPXCQGSYYHOKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=CC(=N2)CCN)F

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CCN)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.